4-Ethylphenylmagnesium bromide

Catalog No.
S3329104
CAS No.
22873-28-5
M.F
C8H9BrMg
M. Wt
209.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethylphenylmagnesium bromide

CAS Number

22873-28-5

Product Name

4-Ethylphenylmagnesium bromide

IUPAC Name

magnesium;ethylbenzene;bromide

Molecular Formula

C8H9BrMg

Molecular Weight

209.37 g/mol

InChI

InChI=1S/C8H9.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1

InChI Key

QSGSHZBZGXYVOQ-UHFFFAOYSA-M

SMILES

CCC1=CC=[C-]C=C1.[Mg+2].[Br-]

Canonical SMILES

CCC1=CC=[C-]C=C1.[Mg+2].[Br-]

Synthesis of Aromatic Alcohols:

4-EtPhMgBr can be used to prepare aromatic alcohols through a nucleophilic aromatic substitution reaction. The Grignard reagent reacts with the aromatic ring, displacing a leaving group (often a halogen) and forming a carbon-carbon bond. The resulting product is then quenched with water to yield the desired alcohol. This approach is particularly useful for introducing the ethyl group and a hydroxyl group onto an aromatic ring in a single step. [PubChem, 4-Ethylphenylmagnesium bromide, ""]

As a Precursor for Other Organometallic Reagents:

4-EtPhMgBr can be used as a starting material for the synthesis of other organometallic reagents, which are valuable tools in organic synthesis. For example, treatment with transition metal catalysts can convert 4-EtPhMgBr into various transition metal complexes containing the ethylphenyl group. These complexes can then be employed in various catalytic reactions. [ScienceDirect, Recent advances in the synthesis of Grignard reagents, ""]

4-Ethylphenylmagnesium bromide is an organomagnesium compound with the chemical formula C8_8H9_9BrMg. It is categorized as a Grignard reagent, which are pivotal in organic synthesis due to their ability to form carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran, a common solvent in organic chemistry, and is known for its reactivity and utility in various synthetic pathways .

  • Nucleophilic Addition: It can add to carbonyl compounds, such as aldehydes and ketones, forming alcohols upon hydrolysis. For example:
    RCHO+C8H9BrMgRCH(OH)C8H9+MgBrOHRCHO+C_8H_9BrMg\rightarrow RCH(OH)C_8H_9+MgBrOH
  • Deprotonation: This reagent can also function as a strong base, deprotonating acidic compounds:
    RCCH+C8H9BrMgRCCMgBr+C8H9HRC≡CH+C_8H_9BrMg\rightarrow RC≡CMgBr+C_8H_9H
  • Formation of Carbon-Carbon Bonds: It is frequently used to create new carbon-carbon bonds by reacting with alkyl halides or other electrophiles .

While specific biological activities of 4-ethylphenylmagnesium bromide are not extensively documented, Grignard reagents are generally known for their potential toxicity and corrosive properties. They can cause severe skin burns and eye damage upon contact, indicating that safety precautions are necessary when handling these compounds . The biological implications largely stem from their reactivity rather than any inherent pharmacological effects.

4-Ethylphenylmagnesium bromide can be synthesized through the reaction of 4-bromoethylbenzene with magnesium in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The general reaction can be represented as follows:

C8H9Br+MgC8H9BrMgC_8H_9Br+Mg\rightarrow C_8H_9BrMg

This method ensures that the reaction environment is free from moisture, which could otherwise lead to hydrolysis and formation of unwanted by-products .

The primary applications of 4-ethylphenylmagnesium bromide include:

  • Organic Synthesis: It is widely utilized for constructing complex organic molecules through carbon-carbon bond formation.
  • Pharmaceutical Chemistry: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
  • Material Science: Used in polymer chemistry for modifying polymer structures or creating new materials .

Several compounds share structural similarities with 4-ethylphenylmagnesium bromide, notably other Grignard reagents. Here are some comparable compounds:

Compound NameChemical FormulaKey Features
Phenylmagnesium bromideC6_6H5_5BrMgWidely used for similar applications but lacks the ethyl group.
Ethylmagnesium bromideC2_2H5_5MgBrA simpler Grignard reagent; used mainly for ethyl additions.
Benzylmagnesium chlorideC7_7H7_7ClMgSimilar reactivity but with a benzyl group instead of ethyl.

Uniqueness: The presence of the ethyl group in 4-ethylphenylmagnesium bromide provides distinct reactivity patterns compared to its simpler counterparts like phenylmagnesium bromide or ethylmagnesium bromide. This unique structure allows for specific applications in synthesizing more complex organic molecules that require both aromatic and aliphatic characteristics .

Hydrogen Bond Acceptor Count

2

Exact Mass

207.97380 g/mol

Monoisotopic Mass

207.97380 g/mol

Heavy Atom Count

10

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Dates

Modify: 2023-08-19

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